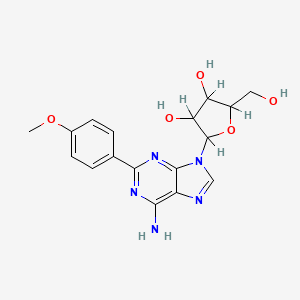
2-(p-Methoxyphenyl)adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CV-1674, also known as 2-(4-methoxyphenyl)adenosine, is a synthetic organic compound with the molecular formula C17H19N5O5 and a molecular weight of 373.36 g/mol . This compound is known for its selective coronary vasodilation properties, meaning it can widen blood vessels in the heart without significantly affecting overall cardiac hemodynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CV-1674 involves the substitution of adenosine with a methoxyphenyl group. The reaction typically requires a protected adenosine derivative and a methoxyphenyl halide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the methoxyphenyl group replaces a leaving group on the adenosine derivative .
Industrial Production Methods
Industrial production of CV-1674 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. The final product is purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
CV-1674 undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to remove the methoxy group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halides or sulfonates can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction can lead to the removal of the methoxy group .
Scientific Research Applications
CV-1674 has several scientific research applications, including:
Chemistry: Used as a model compound to study nucleophilic substitution reactions.
Biology: Investigated for its effects on cellular signaling pathways involving adenosine receptors.
Medicine: Explored for its potential therapeutic effects in coronary vasodilation and myocardial energetics.
Industry: Utilized in the development of new pharmaceuticals targeting cardiovascular diseases.
Mechanism of Action
CV-1674 exerts its effects by selectively activating adenosine receptors, particularly the A1 receptor subtype. This activation leads to a cascade of intracellular events, including the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate levels, and modulation of ion channel activity. These actions result in coronary vasodilation and improved myocardial energetics .
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)adenosine: A closely related compound with similar vasodilatory properties.
Ethyl adenosine-5’-carboxylate: Another adenosine derivative with presynaptic inhibition effects.
N-cyclopropyl adenosine-5’-carboxamide: Known for its inhibitory effects on neurotransmitter release.
Uniqueness
CV-1674 is unique due to its selective coronary vasodilation properties and minimal impact on overall cardiac hemodynamics. This makes it a promising candidate for therapeutic applications targeting cardiovascular diseases without causing significant side effects .
Properties
CAS No. |
37151-17-0 |
|---|---|
Molecular Formula |
C17H19N5O5 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-amino-2-(4-methoxyphenyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C17H19N5O5/c1-26-9-4-2-8(3-5-9)15-20-14(18)11-16(21-15)22(7-19-11)17-13(25)12(24)10(6-23)27-17/h2-5,7,10,12-13,17,23-25H,6H2,1H3,(H2,18,20,21)/t10-,12-,13-,17-/m1/s1 |
InChI Key |
VKSRAKNPXOTFAX-CNEMSGBDSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(p-methoxyphenyl)adenosine CV 1674 CV-1674 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















